Ethyl 2-methyl-3-nitrobenzoate
Overview
Description
Ethyl 2-methyl-3-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.20 g/mol . The IUPAC name for this compound is ethyl 2-methyl-3-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-3-nitrobenzoate includes a benzene ring with a nitro group (NO2) and a methyl group (CH3) attached to it . The ethyl group (C2H5) is attached to the carboxyl group (COO) of the benzoate .Physical And Chemical Properties Analysis
Ethyl 2-methyl-3-nitrobenzoate has a molecular weight of 209.20 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 209.06880783 g/mol . The topological polar surface area is 72.1 Ų .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 2-methyl-3-nitrobenzoate and its derivatives have been explored in various chemical synthesis processes. For instance, studies have shown that derivatives of this compound, such as methyl and ethyl-[(substituted phenylthio)methyl]-3-nitrobenzoates, have been synthesized, and their structures have been determined through various analytical methods. These compounds are involved in reactions like C-S bond cleavage, resulting in other chemical products like diaryl disulfides and methylbenzoic acid (El-Hegazy, El-Bardan, & Hamed, 1994).
Another study focused on the synthesis of various nitrobenzoate derivatives, including ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their biological evaluation. These compounds were tested for in vitro antitumor activity, suggesting potential applications in medical research (Klimova et al., 2012).
Photonic and Optical Applications
Ethyl 2-methyl-3-nitrobenzoate derivatives have also been researched for their potential in photonic and optical applications. A study on substituted hydrazones, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene)hydrazinyl)-5-nitrobenzoate, explored their third-order nonlinear optical properties. These properties are critical for applications in photonic devices, indicating the material's potential in advanced optical technologies (Nair et al., 2022).
Analytical and Environmental Studies
Ethyl 2-methyl-3-nitrobenzoate compounds have been used in analytical chemistry for impurity determination. For example, a study used LC-MSn for detecting impurities in ethyl-2-[[2′-cyanobiphenyl-4-yl]methyl]amino-3-nitrobenzoate, an intermediate in pharmaceutical synthesis. This type of analysis is crucial for ensuring the purity and safety of pharmaceutical products (Yao Jun-hua, 2007).
Solubility and Thermodynamic Studies
The solubility of various nitrobenzoic acid derivatives, including 3-methyl-2-nitrobenzoic acid, in different organic solvents has been extensively studied. These studies are significant for understanding the dissolution properties of these compounds, which is crucial for their application in chemical processes and pharmaceutical formulation (He et al., 2018).
properties
IUPAC Name |
ethyl 2-methyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-6-9(7(8)2)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINYBVBBEWUEPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388102 | |
Record name | ethyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-nitrobenzoate | |
CAS RN |
59382-60-4 | |
Record name | Ethyl 2-methyl-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59382-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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